N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
Description
N-((1-(Thiophen-2-yl)cyclopropyl)methyl)benzamide is a benzamide derivative featuring a cyclopropylmethyl group substituted with a thiophen-2-yl moiety. This compound combines a rigid cyclopropane ring with the aromatic thiophene and benzamide groups, which may confer unique electronic and steric properties. The thiophene moiety is known for its electron-rich nature, which can influence π-π interactions and metal coordination, while the cyclopropane ring introduces steric constraints that may affect molecular conformation and binding affinity .
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c17-14(12-5-2-1-3-6-12)16-11-15(8-9-15)13-7-4-10-18-13/h1-7,10H,8-9,11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFBLXOCXITYQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the Benzamide Group: The final step involves the reaction of the cyclopropyl-thiophene intermediate with benzoyl chloride in the presence of a base to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
(a) 4-Cyano-N-cyclopropyl-N-[(thiophen-2-yl)methyl]benzamide (Q5D)
- Structure: Features a cyano group at the para position of the benzamide and a cyclopropyl group directly attached to the nitrogen ().
- Key Differences: The cyano group enhances electron-withdrawing effects compared to the unsubstituted benzamide in the target compound. This could alter solubility and reactivity in nucleophilic substitution reactions.
(b) 3-(Dimethylamino)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide (BG16013)
Heterocyclic Modifications
(a) N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide
- Structure : Replaces the cyclopropane with a morpholine ring ().
- Key Differences : The morpholine ring adopts a chair conformation and participates in N–H⋯O hydrogen bonding, forming crystalline networks. This contrasts with the cyclopropane’s rigidity, which may limit conformational flexibility.
- Crystal Data : Dihedral angles between the thiophene and benzamide rings (63.54° and 85.2°) highlight distinct packing behaviors compared to cyclopropane-containing analogs .
(b) N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides
Fluorinated Derivatives
(a) (Z)-4-(3-(3-Bromo-5-chlorophenyl)-1,4,4,4-tetrafluorobut-1-en-1-yl)-N-(1-((2,2,2-trifluoroethyl)carbamoyl)cyclopropyl)-2-(trifluoromethyl)benzamide (PF32)
Biological Activity
N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
The primary mechanism of action for this compound involves its interaction with serine/threonine kinases , which are crucial components of the MAP kinase signal transduction pathway . This pathway plays a vital role in various cellular processes, including growth, differentiation, and response to external stimuli. By modulating the activity of these kinases, the compound can influence several downstream effects in cellular signaling and function.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies suggest that it may exert cytotoxic effects on various cancer cell lines by disrupting key signaling pathways involved in tumor growth .
- Antimicrobial Effects : Preliminary studies have shown that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Cardiovascular Applications : Some derivatives of this compound have been studied for their ability to interact with soluble epoxide hydrolase enzymes, which are implicated in cardiovascular diseases. This interaction suggests potential therapeutic applications in managing heart-related conditions.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated that the compound demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition at low concentrations. The mechanism was linked to the compound's ability to induce apoptosis in cancer cells via modulation of the MAPK pathway .
Case Study 2: Antimicrobial Evaluation
In another study, the antimicrobial activity of this compound was assessed against a range of bacterial strains. The compound exhibited notable inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is beneficial:
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(5-Nitrothiazol-2-yl)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine | Anticancer | 0.5 | MAPK pathway modulation |
| 3-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide | Antimicrobial | 0.8 | Enzyme inhibition |
| 4-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide | Cardiovascular | 0.6 | Soluble epoxide hydrolase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
